N-methyladamantan-2-amine
Description
Contextualization within Adamantane (B196018) Chemistry and Medicinal Chemistry
The discovery of the antiviral properties of 1-aminoadamantane (amantadine) in the 1960s marked the advent of adamantane's significance in medicinal chemistry. nih.govwikipedia.org This discovery spurred extensive research into the synthesis and biological evaluation of a myriad of adamantane derivatives. nih.gov The adamantane moiety is often incorporated into drug candidates to enhance their lipophilicity, a key factor that can improve pharmacokinetic properties such as absorption and distribution across biological membranes.
Adamantane derivatives have found applications as antiviral agents, most notably against the influenza A virus, and as treatments for neurological disorders. nih.govwikipedia.org For instance, memantine (B1676192) (1-amino-3,5-dimethyladamantane) is an N-methyl-D-aspartate (NMDA) receptor antagonist used in the management of Alzheimer's disease. google.comnih.gov These established drugs provide a crucial framework for understanding the potential therapeutic roles of other adamantane amines, including N-methyladamantan-2-amine. The position of the amino group, whether at a primary (bridgehead) or secondary carbon, and the nature of substitution on the nitrogen atom, are critical determinants of a compound's biological activity.
Structural Characteristics and Research Significance in Polycyclic Amines
The adamantane cage is characterized by its high degree of symmetry and rigidity. This structural inflexibility can be advantageous in drug design, as it reduces the number of possible conformations, potentially leading to more specific interactions with biological targets. nih.gov this compound is a polycyclic amine, a class of organic compounds that feature an amine group attached to a polycyclic structure. acs.org
The key structural features of this compound are:
The Adamantane Scaffold: A tricyclo[3.3.1.13,7]decane core provides a bulky, lipophilic, and rigid framework.
The Amino Group at the 2-Position: Unlike the more commonly studied 1-aminoadamantanes (amantadine and memantine), the amino group in this compound is attached to a secondary carbon atom of the adamantane cage. This positional isomerism can lead to different steric and electronic properties, influencing how the molecule interacts with protein binding sites.
The N-methyl Group: The presence of a methyl group on the nitrogen atom makes it a secondary amine. N-alkylation of adamantane amines has been shown to modulate their pharmacological activity. nih.govnih.gov
The research significance of this compound lies in the exploration of how these specific structural modifications influence its potential biological activities compared to its more famous relatives.
Overview of Current Research Trajectories for Adamantane Derivatives
Current research on adamantane derivatives continues to expand beyond their initial applications. Key areas of investigation include:
Novel Antiviral Agents: With the emergence of drug-resistant viral strains, there is a continuous search for new antiviral compounds. Research includes the synthesis of novel adamantane derivatives with modified side chains to enhance efficacy against viruses like influenza and, more recently, coronaviruses. nih.govgoogle.co.in
Central Nervous System (CNS) Disorders: The ability of the adamantane cage to cross the blood-brain barrier makes its derivatives attractive candidates for treating a range of CNS conditions. Research is ongoing to develop new NMDA receptor antagonists and to explore other neurological targets. google.comnih.gov
Antimicrobial and Other Therapeutic Areas: The lipophilic nature of adamantane has led to its investigation in the development of antibacterial and antifungal agents. mdpi.com Furthermore, adamantane derivatives are being explored for their potential in treating diabetes and as anticancer agents. mdpi.com
The synthesis and evaluation of compounds like this compound are integral to these research trajectories, as they help to build a more comprehensive understanding of the structure-activity relationships within the adamantane class of molecules.
Interactive Data Tables
The following tables present data on related adamantane compounds to illustrate the effects of structural modifications on biological activity.
Table 1: Comparison of Adamantane Derivatives
| Compound | Structure | Key Features | Primary Therapeutic Use |
| Amantadine (B194251) | 1-aminoadamantane | Primary amine at bridgehead | Antiviral, Anti-Parkinsonian wikipedia.org |
| Memantine | 1-amino-3,5-dimethyladamantane | Primary amine at bridgehead, two methyl groups on the cage | NMDA receptor antagonist (Alzheimer's disease) google.comnih.gov |
| This compound | N-methyl-2-aminoadamantane | Secondary amine at a non-bridgehead position | Research compound |
Table 2: Effect of N-Alkylation on the Potency of Amantadine Analogues
| Compound | Inhibition of Indirect Twitch (IC50, µM) nih.gov | Inhibition of [3H]H12-HTX Binding (Ki, µM) nih.gov |
| Amantadine | 130 | 60 |
| N-methyl-amantadine (NMA) | 15 | 30 |
| N-ethyl-amantadine (NEA) | 10 | 15 |
| N-propyl-amantadine (NPA) | 10 | 40 |
| N-butyl-amantadine (NBA) | 40 | 40 |
| N,N-diethyl-amantidine (NNDEA) | 10 | 15 |
This table demonstrates that N-alkylation can significantly increase the potency of amantadine in certain biological assays. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
N-methyladamantan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N/c1-12-11-9-3-7-2-8(5-9)6-10(11)4-7/h7-12H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSKMVAJFNWCWPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1C2CC3CC(C2)CC1C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Strategies for Adamantane (B196018) Derivative Synthesis Relevant to N-methyladamantan-2-amine
The rigid tricyclic structure of adamantane necessitates specialized synthetic approaches. The construction of the adamantane framework can be achieved through total synthesis from simpler precursors, cyclization of bicyclic intermediates, or rearrangement of isomeric cage structures. mdpi.com
The construction of the adamantane skeleton from non-cyclic or less complex cyclic starting materials represents a fundamental approach in organic synthesis. The first synthesis of an adamantane derivative from acyclic precursors was reported by Meerwein, who used formaldehyde (B43269) and diethyl malonate. wikipedia.org A more practical and now classic approach, developed by Paul von Ragué Schleyer in 1957, involves the Lewis acid-catalyzed rearrangement of tetrahydrodicyclopentadiene, an isomer of adamantane, making the parent hydrocarbon widely available. nih.gov
Syntheses starting from monocyclic or bicyclic precursors often involve a series of condensation and cyclization reactions to build the characteristic diamondoid cage. researchgate.net For instance, enamine condensations have been utilized where a monocyclic enamine reacts with an appropriate electrophile to form a bicyclic intermediate, which then undergoes an intramolecular condensation to yield the adamantane derivative. mdpi.com These methods provide pathways to variously substituted adamantanes, which can then be further functionalized. mdpi.com
Table 1: Examples of Precursors in Adamantane Total Synthesis
| Precursor Type | Example Precursor(s) | Key Transformation | Reference(s) |
|---|---|---|---|
| Acyclic | Formaldehyde and Dimethyl Malonate | Condensation/Cyclization | wikipedia.org |
| Polycyclic Isomer | Tetrahydrodicyclopentadiene | Lewis Acid-Catalyzed Rearrangement | nih.gov |
| Bicyclic | Bicyclo[3.3.1]nonane derivatives | Intramolecular Cyclization | mdpi.com |
The cyclization of bicyclo[3.3.1]nonane derivatives is a highly effective strategy for constructing the adamantane core. mdpi.com This method is particularly useful for creating substituted adamantanes, including precursors to this compound like adamantanone. The bicyclo[3.3.1]nonane system serves as a pre-assembled framework that only requires the formation of one or two additional carbon-carbon bonds to complete the adamantane cage.
A common approach involves the acid-catalyzed cyclization of 3,7-dimethylenebicyclo[3.3.1]nonane derivatives. ucla.edu In the presence of an acid, the exocyclic double bonds are protonated, initiating a cascade of intramolecular cyclizations that form the adamantane ring system. ucla.edu This process can be trapped by various nucleophiles, allowing for the introduction of diverse functional groups onto the adamantane core. ucla.edu For example, using a nitrile as a nucleophile in a Ritter-type reaction can install an amino group, which can be a precursor for further derivatization. ucla.edu
Another strategy involves tandem Michael addition-intramolecular aldol-type condensations of diketones to form bicyclo[3.3.1]nonenone systems, which are then converted to adamantane derivatives. rsc.org These methods highlight the versatility of using bicyclic precursors to access complex adamantane structures efficiently. rsc.orgnih.gov
The protoadamantane-adamantane rearrangement is a key transformation used in the synthesis of specific adamantane derivatives, particularly those substituted at the 1,2-positions. nih.govrsc.orgrsc.org Protoadamantane (B92536) is a less stable C10H16 isomer of adamantane, and its rearrangement to the more stable adamantane framework is thermodynamically favorable. rsc.org
This rearrangement is often initiated by generating a carbocation on the protoadamantane skeleton. nih.gov For example, the reaction of protoadamantan-4-one with various nucleophiles can be followed by an acid-catalyzed rearrangement to yield 1,2-disubstituted adamantane derivatives. nih.govresearchgate.net This method is crucial for accessing compounds that are difficult to synthesize through direct functionalization of the adamantane cage. nih.gov The rearrangement proceeds with high stereoselectivity, often with complete retention of enantiopurity, due to the specific geometry of the bridged carbocation intermediate. nih.gov This makes it a powerful tool for synthesizing chiral adamantane derivatives. nih.gov
Amine Synthesis Techniques Applied to the Adamantane Scaffold
Once the adamantanone core is established, the introduction of the N-methylamino group at the C-2 position is typically achieved through reductive amination.
Reductive amination is a widely used and efficient one-pot method for converting ketones and aldehydes into amines. chemistrysteps.comwikipedia.org For the synthesis of this compound, adamantan-2-one is reacted with methylamine (B109427) in the presence of a reducing agent. vaia.com
The reaction proceeds by the initial formation of an imine or iminium ion intermediate, which is then reduced to the final amine. wikipedia.orgchemistrysteps.com A key advantage of this method is its selectivity. chemistrysteps.com By choosing a suitable reducing agent, the intermediate imine can be reduced in the presence of the starting ketone. jove.com Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) [NaB(OAc)3H] are commonly used for this purpose because they are mild reducing agents that are more reactive towards the protonated imine (iminium ion) than towards the ketone carbonyl group, thus preventing the reduction of the starting adamantanone to adamantan-2-ol. chemistrysteps.comjove.comyoutube.com The reaction is typically performed under mildly acidic conditions (pH ~4-5), which are necessary to catalyze imine formation without deactivating the amine nucleophile by excessive protonation. youtube.comorganicchemistrytutor.com
A preparatively efficient method for the reductive amination of acyladamantanes utilizes titanium(IV) isopropoxide and sodium borohydride (B1222165). In this procedure, methylamine hydrochloride and triethylamine (B128534) can serve as the source of nucleophilic methylamine.
Table 2: Common Reducing Agents in Reductive Amination
| Reducing Agent | Characteristics | Suitability for Ketone Amination | Reference(s) |
|---|---|---|---|
| Sodium Borohydride (NaBH4) | Stronger reducing agent | Can reduce both the ketone and the imine, leading to mixtures. | youtube.com |
| Sodium Cyanoborohydride (NaBH3CN) | Milder, more selective reducing agent | Selectively reduces the iminium ion over the ketone. | chemistrysteps.comjove.com |
| Sodium Triacetoxyborohydride [NaB(OAc)3H] | Mild and selective reducing agent | Effective for reductive amination under non-acidic conditions. | jove.com |
| Catalytic Hydrogenation (H2/Catalyst) | Requires a metal catalyst (e.g., Ni, Pd) | Can be used, but the hydride reagents are often more convenient for lab-scale synthesis. | chemistrysteps.com |
The reaction between a ketone (like adamantan-2-one) and an amine is a nucleophilic addition to the carbonyl group. chemistrysteps.com The mechanism for reductive amination proceeds through a carbinolamine intermediate, which then dehydrates to form a C=N double bond. libretexts.org
When a primary amine, such as methylamine (CH3NH2), reacts with a ketone, the product of this dehydration step is an imine (also known as a Schiff base). organicchemistrytutor.comchemistrysteps.comjove.com The mechanism involves:
Nucleophilic attack of the primary amine on the carbonyl carbon of adamantan-2-one. libretexts.org
Proton transfer to form a neutral intermediate called a carbinolamine. libretexts.org
Protonation of the carbinolamine's hydroxyl group by an acid catalyst, converting it into a good leaving group (water). libretexts.org
Elimination of water to form a positively charged iminium ion . libretexts.org
Deprotonation of the nitrogen atom to yield the neutral imine. chemistrysteps.com
This imine intermediate is more susceptible to reduction by hydride reagents than the original ketone. chemistrysteps.com The hydride from the reducing agent (e.g., NaBH3CN) attacks the electrophilic carbon of the C=N bond, forming the final this compound after workup. chemistrysteps.comchemistrysteps.com
In contrast, if a secondary amine were used, the iminium ion intermediate would lack a proton on the nitrogen to eliminate. Instead, a proton would be removed from an adjacent carbon, leading to the formation of an enamine (a compound with an amino group attached to a double-bonded carbon). organicchemistrytutor.comlibretexts.org Since this compound synthesis uses a primary amine (methylamine), the key intermediate is the imine. chemistrysteps.com
Reductive Amination of Adamantanone Derivatives with Methylamine
Application of Hydride Reducing Agents (e.g., sodium cyanoborohydride)
Reductive amination is a direct and widely used method for preparing amines. The synthesis of this compound can be achieved through the reductive amination of 2-adamantanone (B1666556). This reaction involves the condensation of 2-adamantanone with methylamine to form an intermediate imine (or enamine), which is then reduced in situ by a hydride reducing agent.
Sodium cyanoborohydride (NaBH₃CN) is a particularly suitable reagent for this transformation because it is mild enough to selectively reduce the protonated iminium ion intermediate much faster than the starting ketone. The reaction is typically carried out in a protic solvent like methanol (B129727), often with the addition of a weak acid to catalyze imine formation. d-nb.info A general procedure involves stirring the ketone, amine, and an acid (like acetic acid) in methanol before adding sodium cyanoborohydride. d-nb.info
Another related approach involves the reduction of the corresponding oxime. Adamantanone oxime can be reduced to 2-adamantylhydroxylamine using sodium cyanoborohydride. thieme-connect.de Subsequent N-alkylation and reduction of the hydroxylamine (B1172632) could potentially yield the target secondary amine. While direct reductive amination of 2-adamantanone with ammonia (B1221849) and hydrogen over catalysts like Pt-loaded MoOx/TiO₂ is effective for producing the primary amine (2-aminoadamantane), the use of stoichiometric reductants like sodium borohydride derivatives is common for laboratory-scale synthesis of specific N-alkylated amines. researchgate.net
N-Alkylation Strategies for Secondary Amine Formation
The formation of the secondary amine in this compound can be accomplished by introducing a methyl group to the nitrogen of a primary adamantane amine precursor.
The most straightforward approach to N-methylation is the direct reaction of 2-aminoadamantane (B82074) with a methylating agent, such as methyl iodide or dimethyl sulfate. This method falls under conventional strategies for converting primary amines into secondary or tertiary amines. google.com However, a significant challenge in direct alkylation is controlling the degree of alkylation. The reaction often leads to a mixture of the desired secondary amine, the unreacted primary amine, the tertiary amine (N,N-dimethyladamantan-2-amine), and even the quaternary ammonium (B1175870) salt, which complicates purification and reduces the yield of the target compound. acs.org
To favor mono-alkylation, reaction conditions must be carefully controlled, for instance, by using a large excess of the primary amine relative to the alkylating agent. Another approach involves reductive amination of 2-aminoadamantane with formaldehyde, where the intermediate formed is reduced by a suitable hydride agent. The direct alkylation of 2-aminoadamantane with various alkanols has also been explored as a synthetic route. dntb.gov.ua It is noteworthy that in some contexts, N-alkylation, including N-methylation, of bioactive adamantane amines has been shown to significantly reduce their biological activity. nih.gov
To overcome the challenge of overalkylation inherent in direct alkylation methods, protecting group strategies are often employed. The 2-nitrobenzenesulfonyl (Ns) group is an effective protecting group for amines that facilitates selective mono-alkylation.
The strategy involves a three-step sequence:
Protection: The primary amine, 2-aminoadamantane, is reacted with 2-nitrobenzenesulfonyl chloride in the presence of a base to form the corresponding N-(adamantan-2-yl)-2-nitrobenzenesulfonamide.
Alkylation: The resulting sulfonamide is a much weaker nucleophile than the starting amine, which prevents further alkylation. However, the proton on the nitrogen is now sufficiently acidic to be removed by a moderate base (e.g., potassium carbonate). The resulting anion can then be alkylated with a methylating agent (e.g., methyl iodide) to yield the N-methylated sulfonamide.
Deprotection: The Ns group is subsequently removed under mild conditions, typically using a thiol nucleophile (e.g., thiophenol) in the presence of a base like potassium carbonate, to release the desired secondary amine, this compound.
While this strategy is a powerful general method for the controlled synthesis of secondary amines, its specific application for the synthesis of this compound is not extensively detailed in dedicated literature but follows from established organic synthesis principles.
Molecular Rearrangement Reactions (e.g., Hofmann, Curtius, Schmidt)
Molecular rearrangements that convert carboxylic acid derivatives into primary amines are fundamental in organic synthesis and can be applied to produce adamantane amines, which can serve as precursors to this compound after subsequent methylation.
Hofmann Rearrangement: This reaction transforms a primary amide into a primary amine with one fewer carbon atom by treatment with bromine and a strong base. wikipedia.orgnumberanalytics.comtcichemicals.com The reaction proceeds through an isocyanate intermediate which is hydrolyzed to the amine. wikipedia.org For instance, adamantane-2-carboxamide (B2981842) could theoretically be converted to 2-aminoadamantane via the Hofmann rearrangement. The resulting primary amine would then require a separate methylation step.
Curtius Rearrangement: The Curtius rearrangement involves the thermal decomposition of an acyl azide (B81097) into an isocyanate, which is then converted to a primary amine. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com The acyl azide is typically prepared from a carboxylic acid or its corresponding acyl chloride. orgsyn.orgorgsyn.org This method is valued for its tolerance of various functional groups. wikipedia.org For example, adamantane-2-carbonyl chloride can be converted to adamantane-2-carbonyl azide, which upon heating and subsequent hydrolysis, would yield 2-aminoadamantane. Trapping the intermediate isocyanate with an alcohol like tert-butanol (B103910) yields the Boc-protected amine, a versatile intermediate. wikipedia.orgorgsyn.org
Schmidt Reaction: The Schmidt reaction can be used to convert ketones into amides (or lactams) or carboxylic acids into amines. organic-chemistry.orgwikipedia.org The reaction of adamantan-2-one with hydrazoic acid (HN₃) under acidic conditions does not yield 2-aminoadamantane directly but results in a ring expansion, forming the lactam 4-aza-homoadamantan-5-one as the major product. acs.orgacs.org This lactam could then be reduced to the corresponding cyclic amine. Alternatively, applying the Schmidt reaction to adamantane-2-carboxylic acid would lead to the formation of 2-aminoadamantane. wikipedia.org
| Rearrangement | Starting Material (Adamantane-based) | Key Intermediate | Product (before methylation) |
| Hofmann | Adamantane-2-carboxamide | Adamantyl-2-isocyanate | 2-Aminoadamantane |
| Curtius | Adamantane-2-carbonyl azide | Adamantyl-2-isocyanate | 2-Aminoadamantane |
| Schmidt | Adamantan-2-one | Azidohydrin | 4-Aza-homoadamantan-5-one |
| Schmidt | Adamantane-2-carboxylic acid | Protonated azido (B1232118) ketone | 2-Aminoadamantane |
Reduction of Nitrogen-Containing Precursors
The synthesis of adamantane amines can also be accomplished by the reduction of various nitrogen-containing functional groups attached to the adamantane skeleton.
Reduction of Nitriles: The reduction of nitriles is an effective method for producing primary amines. wikipedia.org Adamantane-2-carbonitrile can be reduced to (adamantan-2-yl)methanamine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. researchgate.netbioone.orgorganic-chemistry.org This method, however, produces a primary amine with an additional carbon atom and is not a direct route to this compound. To obtain 2-aminoadamantane, one would need to start with a precursor where the nitrogen is directly attached to the ring, which is not a nitrile.
Reduction of Amides: Amides can be reduced to amines using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). masterorganicchemistry.comorganic-chemistry.org Unlike the Hofmann or Curtius rearrangements, this reduction does not involve the loss of a carbon atom. To synthesize this compound directly, one could start with the corresponding N-methyl amide, N-methyl-adamantane-2-carboxamide. Reduction of this secondary amide with LiAlH₄ would yield the target secondary amine. The synthesis of adamantane-substituted amines from the corresponding amides using BH₃·THF has been reported. nih.gov
Reduction of Nitro Compounds: The reduction of a nitro group is a common pathway to primary amines. wikipedia.orgcommonorganicchemistry.com The synthesis would begin with 2-nitroadamantane. This precursor can be reduced to 2-aminoadamantane using various methods, including catalytic hydrogenation (e.g., H₂ with Pd/C or Raney Nickel) or chemical reduction with metals in acid (e.g., Fe/HCl, SnCl₂). commonorganicchemistry.comgoogle.comjsynthchem.com The resulting 2-aminoadamantane would then be methylated in a subsequent step to afford this compound.
| Precursor | Reagent/Method | Product |
| Adamantane-2-carbonitrile | LiAlH₄ or Catalytic Hydrogenation | (Adamantan-2-yl)methanamine |
| N-methyl-adamantane-2-carboxamide | LiAlH₄ or BH₃·THF | This compound |
| 2-Nitroadamantane | Catalytic Hydrogenation or Fe/HCl | 2-Aminoadamantane |
Preclinical Pharmacological Investigations
Receptor Binding and Ligand-Receptor Interactions
N-methyladamantan-2-amine demonstrates a measurable, albeit low, affinity for the sigma-1 (σ1) receptor. Studies have reported varying inhibition constant (Ki) values, reflecting different experimental conditions and tissue sources. For instance, in homogenates of post-mortem human frontal cortex, the Ki value for this compound was determined to be 19.98 µM. acs.org Another study using rat forebrain homogenates reported a Ki value of 2.60 µM. frontiersin.org This affinity is considered relatively low, suggesting that at typical therapeutic concentrations, the interaction with the σ1 site may be limited. acs.orgnih.gov
The sigma-2 (σ2) receptor is structurally distinct from the σ1 receptor, though they share a similarly shaped binding pocket. nih.gov Specific binding affinity data (Ki values) for this compound at the σ2 receptor are not extensively documented in the available literature.
This compound Affinity for Sigma-1 Receptors
| Receptor Subtype | Tissue Source | Affinity (Ki) |
|---|---|---|
| Sigma-1 | Human Frontal Cortex | 19.98 µM acs.org |
| Sigma-1 | Rat Forebrain | 2.60 µM frontiersin.org |
The interaction of this compound with sigma receptors appears to contribute to its neuroprotective mechanisms. caltech.edu Research indicates that the neuroprotective effects of the compound against amyloid-beta (Aβ)-induced toxicity can be diminished by the presence of a selective sigma receptor antagonist, BD-1063, suggesting a functional involvement of these receptors. caltech.edu
Furthermore, this compound has been shown to modulate intracellular calcium (Ca2+) mobilization in a manner consistent with sigma-1 receptor agonism. In NG108-15 neuroblastoma cells, it was found to potentiate the bradykinin-induced increase in intracellular Ca2+, mimicking the action of known sigma-1 agonists. frontiersin.org In a different neuronal cell line, this compound was observed to block a serotonin-induced rise in cytosolic Ca2+ activity, an effect linked to the blockade of Ca2+-permeable ion channels. nih.gov
Trace Amine-Associated Receptor 1 (TAAR1) Modulations
The Trace Amine-Associated Receptor 1 (TAAR1) is a G protein-coupled receptor known to modulate dopaminergic, serotonergic, and glutamatergic systems. researchgate.netnih.gov It is activated by endogenous trace amines and certain psychoactive compounds. frontiersin.orgnih.gov Despite the known interplay between TAAR1 and glutamatergic systems, direct pharmacological studies characterizing the binding affinity or functional modulation of TAAR1 by this compound are not prominently featured in existing scientific literature. Therefore, a direct interaction cannot be substantiated based on the available evidence.
Serotonin (B10506) Receptor System Engagements (e.g., 5-HT1A, 5-HT2A, 5-HT2C, 5-HT7)
This compound interacts with certain components of the serotonin (5-HT) system, most notably the 5-HT3 receptor, where it acts as an antagonist with a potency similar to its action at the NMDA receptor. wikipedia.orgnih.gov However, its affinity for other serotonin receptor subtypes specified in this outline is generally low or not well-characterized.
While specific binding affinity (Ki) values for the 5-HT1A, 5-HT2A, 5-HT2C, and 5-HT7 receptors are not consistently reported, functional data provide some insight. In one study, this compound non-competitively inhibited the serotonin-induced rise of cyclic GMP levels in a neuronal cell line with an inhibition constant (Ki) of approximately 50 µM. nih.gov This suggests a low-potency blockade of downstream serotonergic signaling. nih.gov Furthermore, indirect evidence points to a functional interaction with the 5-HT2A receptor, as the disruption of the acoustic startle response caused by this compound in mice can be attenuated by 5-HT2A antagonists like ketanserin. nih.gov
This compound Affinity for Serotonin Receptors
| Receptor Subtype | Interaction Type | Affinity (Ki) / Potency |
|---|---|---|
| General 5-HT | Functional Inhibition | ~50 µM nih.gov |
| 5-HT2A | Functional Antagonism (inferred) | Not specified nih.gov |
| 5-HT3 | Antagonism | Potency similar to NMDA receptor antagonism wikipedia.orgnih.gov |
Characterization of Receptor Agonism, Inverse Agonism, Partial Agonism, and Antagonism
The functional nature of this compound's interaction with receptors varies depending on the target. These interactions can be defined as follows:
Agonist: A ligand that binds to a receptor and activates it, producing a biological response.
Antagonist: A ligand that binds to a receptor but does not activate it. Instead, it blocks the receptor, preventing an agonist from binding and eliciting a response.
Partial Agonist: A ligand that binds to and activates a receptor but produces a weaker biological response than a full agonist.
Inverse Agonist: A ligand that binds to the same receptor as an agonist but produces the opposite pharmacological effect.
Based on preclinical findings, the functional profile of this compound at the specified receptors is as follows:
Sigma-1 Receptor: Evidence suggests this compound behaves as a sigma-1 receptor agonist . This is supported by findings that it can mimic the effects of other sigma-1 agonists in modulating intracellular calcium mobilization. frontiersin.org However, this agonistic activity appears to have an antagonistic interaction with the effects of other sigma-1 agonists in certain behavioral models. nih.gov
TAAR1: There is insufficient evidence to characterize the functional interaction of this compound with TAAR1.
Serotonin Receptors: The compound is characterized as a non-competitive antagonist at 5-HT3 receptors. wikipedia.orgnih.gov Its functional interaction with the 5-HT2A receptor system is also suggestive of antagonism . nih.gov For other serotonin subtypes like 5-HT1A, 5-HT2C, and 5-HT7, its activity is considered minimal or has not been fully characterized. drugbank.com
Biological Activity Assessment in Preclinical Models
The unique caged hydrocarbon structure of adamantane (B196018) has served as a foundational scaffold in medicinal chemistry, leading to the development of various therapeutic agents. This compound, as a derivative, has been the subject of preclinical investigations to determine its biological activity profile across several domains. These studies explore its potential as an antiviral, antimicrobial, and modulatory agent of specific enzymatic targets, as well as its effects on the central nervous system.
Adamantane derivatives, such as amantadine (B194251) and rimantadine (B1662185), are historically significant for their therapeutic and prophylactic action against influenza A virus infections. nih.gov Their mechanism of action is primarily associated with the inhibition of the M2 protein, a proton-selective ion channel essential for the viral replication cycle. mdpi.com The M2 channel is absent in influenza B viruses, rendering these drugs ineffective against that type. mdpi.com
Research into novel aminoadamantane analogues continues to explore enhanced potency and broader activity spectra. While studies focusing specifically on this compound are not extensively detailed in the available literature, the activity of structurally related compounds provides a strong basis for its potential antiviral effects. For instance, various aminoadamantane derivatives have demonstrated marked activity against influenza A (H2N2 and H3N2) strains. nih.gov A study on 1'-methyl spiro (adamantane-2,3'-pyrrolidine) maleate, a compound chemically related to amantadine, showed it was active against a wide array of human and animal influenza A viruses in vitro. nih.gov However, its efficacy was variable, ranging from high activity against some strains to no observable effect on others. nih.gov Similarly, other heterocyclic rimantadine analogues have been shown to possess antiviral activity. nih.gov The ongoing emergence of drug-resistant influenza strains necessitates the continued exploration of new adamantane derivatives. nih.govmdpi.com
Table 1: Antiviral Activity of Selected Adamantane Derivatives Against Influenza A Virus This table is representative of the activity of the adamantane class of compounds. Data for this compound is not specifically available.
| Compound | Virus Strain | Activity | Reference |
|---|---|---|---|
| Amantadine | Influenza A | Inhibits M2 ion channel | nih.govmdpi.com |
| Rimantadine | Influenza A | Inhibits M2 ion channel | nih.govmdpi.com |
| 1'-methyl spiro (adamantane-2,3'-pyrrolidine) maleate | Influenza A/Hong Kong/68 | Protective in volunteer challenge study | nih.gov |
| Glycyl-rimantadine | Influenza A (H3N2) | High antiviral activity with low cytotoxicity | mdpi.com |
| Tromantadine | SARS-CoV-2 | IC₅₀ value of 60–100 µM in vitro | mdpi.com |
The antimicrobial potential of adamantane derivatives, particularly those functionalized with amine groups, has been an area of active investigation. Amine-functionalized compounds can interact with bacterial membranes, leading to antimicrobial effects. Studies on amine-functionalized zeolites have shown antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, with the efficacy increasing proportionally to the amount of the amine group. researchgate.net
Research on adamantane derivatives specifically has revealed promising antibacterial properties. mdpi.com In one study, newly synthesized adamantane derivatives demonstrated significant antibacterial potential, particularly against Gram-positive bacteria. mdpi.com For example, certain Schiff base derivatives of adamantane showed high activity against S. epidermidis ATCC 12228 with a Minimum Inhibitory Concentration (MIC) of 62.5 µg/mL. mdpi.com Another study focused on adamantyl-substituted cyclohexane (B81311) diamine derivatives, which were assessed against 29 strains of methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. researchgate.net One of the compounds showed potent activity against the majority of MRSA strains, with MIC values ranging from 8–64 mg/mL, which was an improvement over oxacillin. researchgate.net The antimicrobial activity of amine oxides and N-alkyl betaines, which contain nitrogen groups, has been shown to be dependent on the alkyl chain length, with activity against both S. aureus and E. coli increasing up to a certain chain length. nih.gov
Table 2: Antimicrobial Activity of Adamantane and Amine Derivatives This table summarizes findings for structurally related compounds to indicate potential efficacy.
| Compound Class/Derivative | Bacterial Strain | Measurement | Finding | Reference |
|---|---|---|---|---|
| Adamantane Schiff Base (cpd 9) | S. epidermidis ATCC 12228 | MIC | 62.5 µg/mL | mdpi.com |
| Adamantyl Cyclohexane Diamine (cpd 8e) | Methicillin-Resistant S. aureus (MRSA) | MIC | 8–64 mg/mL | researchgate.net |
| Amine-Functionalized Zeolite NaY | S. aureus & E. coli | Inhibition Zone | Activity increases with amine concentration | researchgate.net |
| C₁₆ N-alkyl betaine | S. aureus | MIC | 61 µM | nih.gov |
| C₁₆ N-alkyl betaine | E. coli | MIC | 120 µM | nih.gov |
11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is an enzyme that catalyzes the conversion of inactive cortisone (B1669442) to active cortisol, particularly in tissues like the liver and adipose tissue. researchgate.netnih.gov Elevated activity of 11β-HSD1 is linked to metabolic disorders, including type 2 diabetes and obesity, making its inhibition a significant therapeutic target. nih.govmdpi.com
Medicinal chemists frequently utilize nitrogen-containing heterocycles to design 11β-HSD1 inhibitors. researchgate.net Adamantane-containing compounds have emerged as a promising class of these inhibitors. A study on 2-(adamantan-1-ylamino)thiazol-4(5H)-one derivatives revealed significant inhibitory activity against 11β-HSD1. nih.gov Most of the synthesized compounds in this series showed over 50% inhibition of the enzyme at a concentration of 10 µM. nih.gov The most active compound, 2-(adamantan-1-ylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one, inhibited 82.82% of the enzyme's activity, a level comparable to the known inhibitor carbenoxolone. nih.gov This highlights the importance of the adamantane moiety in designing potent 11β-HSD1 inhibitors.
Table 3: Inhibition of Human 11β-HSD1 by Adamantane Derivatives
| Compound | Inhibition of 11β-HSD1 at 10 µM | Reference |
|---|---|---|
| 2-(adamantan-1-ylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one (3i) | 82.82% | nih.gov |
| Representative 2-(adamantan-1-ylamino)thiazol-4(5H)-one derivatives | >50% | nih.gov |
| Flavanone | IC₅₀ = 18 µM (reductase activity) | researchgate.net |
| 2'-hydroxyflavanone | IC₅₀ = 10 µM (reductase activity) | researchgate.net |
Glycogen (B147801) synthase kinase-3 beta (GSK-3β) is a serine/threonine kinase involved in a multitude of cellular processes, including glycogen metabolism, neuronal function, and gene expression. nih.govplos.org Dysregulation of GSK-3β is implicated in serious brain conditions like Alzheimer's disease and bipolar disorder, as well as in type 2 diabetes. nih.gov
The activity of GSK-3β is intricately linked with neurotransmitter systems. For example, high dopamine (B1211576) concentrations can lead to an increase in GSK-3β activity, which in turn can inhibit the function of N-methyl-D-aspartate (NMDA) receptors in the prefrontal cortex. nih.govmerckmillipore.com This suggests that inhibitors of GSK-3β could potentially reverse such effects. merckmillipore.com Furthermore, GSK-3β plays a role in stabilizing NMDA receptors at the synapse. nih.gov Given that other adamantane derivatives like memantine (B1676192) are known NMDA receptor antagonists, there is a strong rationale for investigating the potential of this compound to modulate the GSK-3β pathway. nih.gov Studies have shown that selective GSK-3β inhibitors can prevent remifentanil-induced hyperalgesia by regulating the expression and function of spinal NMDA receptors. plos.org
Table 4: Effects Related to GSK-3β Inhibition in Preclinical Models
| Intervention | Model System | Effect | Implication | Reference |
|---|---|---|---|---|
| GSK-3β inhibitor (TDZD-8) | Rat model of hyperalgesia | Attenuated mechanical and thermal hyperalgesia | Reversal of NMDA receptor up-regulation | plos.org |
| GSK-3β inhibitor | Prefrontal cortex neurons | Reversed dopamine-induced decrease in NR2B protein levels | GSK-3β is required for dopamine-mediated inhibition of NMDA receptors | nih.govmerckmillipore.com |
| Lithium (GSK-3β inhibitor) | Rodent models | Protects against NMDA receptor-mediated excitotoxicity | Neuroprotective potential | plos.org |
| GSK-3 inhibitor (CT99021) | Rat hippocampal slices | Reduced amplitude of NMDA receptor-mediated currents | GSK-3β stabilizes NMDA receptors at the synapse | nih.gov |
The adamantane scaffold is a well-established pharmacophore for centrally acting agents, most notably amantadine and memantine, which are used in the management of neurodegenerative diseases. nih.gov These compounds exert their effects through mechanisms that include antagonism of the NMDA glutamate (B1630785) receptor. nih.gov Therefore, it is anticipated that this compound would exhibit neuropharmacological activity.
Neuropharmacological Effects in Animal Models
Protection Against Ischemic Damage in Retinal Models
Glutamate-induced excitotoxicity, particularly through the overactivation of N-methyl-D-aspartate (NMDA) receptors, is a significant contributor to retinal ganglion cell (RGC) death in various retinal diseases. nih.govnih.gov Animal models of NMDA-induced retinal injury are commonly used to investigate potential neuroprotective agents. nih.govarvojournals.org In these models, intravitreal injection of NMDA leads to significant retinal damage, including thinning of the inner plexiform layer and a reduction in RGC density. arvojournals.orgnih.gov
Studies have evaluated the protective effects of various NMDA receptor antagonists. For instance, MK-801 has been shown to effectively attenuate NMDA-induced RGC injury in rats, leading to increased retinal thickness and RGC density compared to untreated models. arvojournals.org Similarly, philanthotoxin-343 (PhTX-343), a non-competitive NMDA receptor antagonist, has demonstrated neuroprotective effects by preserving retinal morphology and visual function in rats exposed to NMDA. nih.gov This protection is associated with a reduction in nitrosative stress. nih.gov While these studies establish the principle of NMDA receptor modulation as a strategy for retinal protection, specific research on the effects of this compound in these models is not available in the reviewed literature.
Interactive Data Table: Effects of NMDA Receptor Modulators on Retinal Damage
| Compound | Animal Model | Key Findings |
| MK-801 | Sprague-Dawley Rats | Increased retinal thickness and RGC density after NMDA-induced injury. arvojournals.org |
| Memantine | Sprague-Dawley Rats | Showed a modest increase in RGC density compared to the control group. arvojournals.org |
| Philanthotoxin-343 | Sprague-Dawley Rats | Preserved inner retina thickness and cell nuclei count; improved visual behaviors. nih.gov |
Modulation of Neuropsychiatric Symptoms in Relevant Animal Models (e.g., Fragile X Syndrome, Autism Spectrum Disorder)
The glutamatergic system, particularly NMDA receptors, has been implicated in the pathophysiology of neurodevelopmental disorders like Fragile X syndrome (FXS) and autism spectrum disorder (ASD). nih.govnih.gov Animal models are crucial for understanding these conditions and for testing potential therapeutic agents. mdpi.com
For ASD, pharmacologic models, such as those induced by systemic administration of NMDA, can replicate certain behavioral phenotypes like social deficits and repetitive behaviors in mice. nih.govbiomolther.org Genetic models, like the Fmr1-knockout (Fmr1-KO) mouse for FXS, exhibit features of the human condition, including altered synaptic plasticity and neurotransmission. nih.govfrontiersin.org These Fmr1-KO mice show diminished NMDA receptor-mediated excitatory postsynaptic currents, suggesting a potential role for compounds that modulate this system. nih.gov While various compounds are being investigated in these models, for instance, Melanotan-II has been shown to reverse autistic-like features in a maternal immune activation mouse model, there is no specific research available on the effects of this compound in animal models of FXS or ASD. nih.gov
Interactive Data Table: Animal Models of Neuropsychiatric Disorders
| Disorder | Model | Key Characteristics |
| Autism Spectrum Disorder | NMDA-induced mouse model | Social deficits, increased repetitive behaviors. nih.gov |
| Fragile X Syndrome | Fmr1-knockout (Fmr1-KO) mouse | Diminished long-term potentiation, reduced NMDA receptor-mediated neurotransmission. nih.gov |
| Autism Spectrum Disorder | Maternal Immune Activation (MIA) mouse model | Impaired social behaviors, diminished vocal communication, increased repetitive behaviors. nih.gov |
Anticancer Activity Screening in Cell Lines
The adamantane moiety is a recognized pharmacophore used in medicinal chemistry to enhance the therapeutic properties of various compounds. nih.gov Numerous adamantane derivatives have been synthesized and evaluated for their biological activities, including anticancer effects. mdpi.com The cytotoxic properties of novel compounds are often initially screened against various cancer cell lines.
For example, studies on N-methylpiperidine derivatives have been conducted to assess their cytotoxicity against human colon carcinoma cell lines, such as HT-29 and BE. nih.gov The research focused on the differences in toxicity between the free bases and their N-oxide prodrugs under both normal and low-oxygen conditions. nih.gov While these investigations provide a framework for how amine derivatives can be evaluated for anticancer potential, there are no specific published studies screening this compound for its cytotoxic or anticancer activity against any cancer cell lines.
Interactive Data Table: Cytotoxicity of Related Amine Derivatives
| Compound Class | Cell Lines | Summary of Findings |
| cis- and trans-N-methyl-2,6-bis(bromomethyl)piperidine | HT-29, BE (human colon carcinoma) | The free bases were found to be the most toxic compounds in this series. nih.gov |
| N-oxides of N-methylpiperidine derivatives | HT-29, BE (human colon carcinoma) | Generally showed low toxicity, suggesting they are not effectively reduced to the active form in these cell lines. nih.gov |
Structure Activity Relationship Sar and Computational Studies
Elucidation of Structure-Activity Relationships
The systematic modification of the N-methyladamantan-2-amine scaffold has allowed researchers to identify key structural features responsible for its biological effects.
The fundamental pharmacophore of this compound is the rigid, three-dimensional adamantane (B196018) cage coupled with a strategically placed amino group. This structure is a hallmark of compounds that interact with ion channels and other biological targets.
The Adamantane Cage: This bulky, lipophilic cage serves as a crucial structural anchor. Its primary role is to correctly orient the amine group for interaction with its binding site.
The Amino Group: The amine at the 2-position is an essential feature. In related compounds like memantine (B1676192), the amine group becomes protonated under physiological conditions, carrying a positive charge that allows it to bind within the cation channel of the N-methyl-D-aspartate (NMDA) receptor, near the magnesium (Mg²⁺) binding site. nih.gov This interaction is fundamental to its mechanism as an NMDA receptor antagonist. nih.gov For polyamine-based NMDA receptor inhibitors, the number of amino groups and the distance between them are critical structural features that determine modulatory activity. scispace.com The development of pharmacophore models, which represent the key features vital for biological activity, is a robust method for identifying novel frameworks based on the structures of known active ligands. nih.gov
The substitution pattern on both the nitrogen atom and the adamantane cage profoundly influences the compound's potency and selectivity.
N-Methylation: The effect of adding a methyl group to the nitrogen (N-methylation) is highly dependent on the biological target.
For antiviral activity against Influenza A, N-methylation has been shown to be detrimental, causing a dramatic reduction in potency for numerous adamantane amines. nih.gov Studies have consistently shown that as the size of the N-substituent increases, the antiviral activity decreases. nih.gov
For NMDA receptor antagonism , the effect is more nuanced. While methylation of the amino group in memantine (1-amino-3,5-dimethyladamantane) leads to reduced activity, monomethylation of the amino group in other polycyclic scaffolds can be tolerated and may even result in compounds that are more potent than their non-methylated counterparts. mdpi.com In some series of memantine hybrids, N-methyl substitutions are well-tolerated for maintaining NMDAR affinity. mdpi.com
| Biological Target | Effect of N-Methylation | Reference |
|---|---|---|
| Influenza A Virus | Detrimental; causes a significant reduction in potency. | nih.gov |
| NMDA Receptor | Variable; can be tolerated or even enhance potency in some scaffolds, but reduces activity in memantine itself. | mdpi.com |
Other Substituents: The addition of other chemical groups to the adamantane nucleus can also modulate activity. In studies of related compounds, introducing substituents like a nitro group has been shown to increase selectivity and potency for certain enzymes. nih.gov However, adding substituents can also introduce steric hindrance, potentially decreasing affinity for the target site. nih.gov
Several strategies have been employed to optimize the therapeutic potential of adamantane-based compounds.
Hybrid Molecule Design: A prominent strategy involves linking the adamantane pharmacophore to another active molecule to create a single chemical entity with multi-target activity. For example, hybrids of memantine and galantamine have been synthesized to concurrently inhibit acetylcholinesterase and block NMDA receptors. researchgate.net This approach aims to address multiple pathological pathways with a single compound. researchgate.net
Substituent Modification: A more traditional approach involves the strategic placement of various substituents on the adamantane core to fine-tune its properties. For instance, adding an electron-withdrawing nitro group to a related benzazepine scaffold enhanced its selectivity as an inhibitor of phenylethanolamine N-methyltransferase over the α2-adrenoceptor. nih.gov
Guided by QSAR: Insights from Quantitative Structure-Activity Relationship (QSAR) models can guide optimization. By identifying which molecular properties (descriptors) are most critical for activity, such as the number of hydrogen bond donors, chemists can prioritize modifications that are most likely to enhance efficacy and selectivity. scispace.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational technique that seeks to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. dergipark.org.tr This method allows for the prediction of the activity of novel molecules, accelerating the drug discovery process. dergipark.org.tr
QSAR models are developed by calculating molecular descriptors for a set of molecules with known activities and then using statistical methods, like multiple linear regression (MLR), to build a predictive model. nih.govpensoft.net
2D-QSAR: These models use descriptors derived from the 2D representation of a molecule, such as topological indices and counts of specific atoms or functional groups.
3D-QSAR: More advanced models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) use the 3D structures of molecules. In this approach, the molecules are aligned in 3D space, and their steric and electrostatic fields are calculated on a grid surrounding them. These field values are then used as descriptors to build a QSAR model, providing a 3D map that shows where bulky groups or charged groups would increase or decrease activity.
While specific CoMFA or CoMSIA studies for this compound were not detailed in the reviewed literature, the general methodology is widely applied in medicinal chemistry to guide the optimization of lead compounds. nih.gov
The foundation of any QSAR model is the selection of appropriate molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure and properties. wiley.com These descriptors can be categorized as follows:
Electronic Descriptors: These describe the electronic properties of a molecule. Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, polarizability, and electronegativity. dergipark.org.trucsb.edu
Steric/Geometric Descriptors: These relate to the size and shape of the molecule. Examples include molecular volume, surface area, and WHIM (Weighted Holistic Invariant Molecular) descriptors, which are based on the projections of atoms along principal axes. dergipark.org.trresearchgate.net
Topological Descriptors: These are derived from the 2D graph of the molecule and describe atomic connectivity. An example is the Topological Polar Surface Area (PSA). researchgate.net
Physicochemical Descriptors: These describe properties like lipophilicity and solubility. The logarithm of the octanol-water partition coefficient (logP) is a classic example used to describe a molecule's hydrophobicity. researchgate.net
Constitutional Descriptors: These are simple counts of atoms, bonds, or functional groups. For NMDA receptor inhibitors, the number of nitrogen atoms (nN) and the number of hydrogen bond donors (nHBD) have been identified as critical descriptors. scispace.com
| Descriptor Category | Descriptor Example | Description | Reference |
|---|---|---|---|
| Electronic | HOMO/LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals, related to reactivity. | ucsb.edu |
| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. | dergipark.org.tr |
| Steric/Geometric | Molecular Volume | The three-dimensional space occupied by a molecule. | dergipark.org.tr |
| Topological | Topological Polar Surface Area (PSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens. | researchgate.net |
| Physicochemical | logP | The logarithm of the partition coefficient between n-octanol and water, a measure of lipophilicity. | researchgate.net |
| Constitutional | Number of H-Bond Donors (nHBD) | The count of hydrogen atoms attached to electronegative atoms (like N or O). | scispace.com |
Predictive Modeling for Undiscovered Biological Activities
Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone in the early-stage assessment of novel compounds like this compound. While specific predictive models for this compound are not extensively documented in public literature, the principles of QSAR can be applied to forecast its potential biological activities based on its structural features.
The process involves creating mathematical models that correlate the chemical structures of a series of compounds with their known biological activities. arxiv.org These models can then be used to predict the activity of new or untested compounds. For adamantane derivatives, QSAR models have been successfully employed to predict antiviral activities. For instance, a study on amino acid analogues of amantadine (B194251) and rimantadine (B1662185) utilized a 3D-QSAR model to establish a relationship between their structures and anti-influenza activity. mdpi.com Such models could be adapted to predict a range of activities for this compound, including its potential as an antiviral, by analyzing its topological, electronic, and steric properties. mdpi.comnih.gov
The development of a predictive model for this compound would involve the following hypothetical steps:
Data Set Compilation: Gathering a diverse set of adamantane derivatives with known biological activities for various targets.
Descriptor Calculation: Computing a wide array of molecular descriptors for each compound, including constitutional, topological, and quantum-chemical parameters.
Model Building: Employing statistical methods like multiple linear regression (MLR) or machine learning algorithms to build a robust QSAR model.
Validation: Rigorously validating the model's predictive power using internal and external validation techniques.
Prediction: Using the validated model to predict the biological activities of this compound.
A hypothetical QSAR model for a series of adamantane derivatives might reveal the importance of specific descriptors in determining biological activity, as illustrated in the table below.
| Descriptor | Definition | Contribution to Activity |
| LogP | Lipophilicity | Positive correlation often observed for membrane-permeable drugs. |
| Topological Polar Surface Area (TPSA) | A measure of the polar surface area of a molecule. | Negative correlation can indicate better blood-brain barrier penetration. |
| Molecular Weight (MW) | The mass of the molecule. | Optimal range often exists for drug-like properties. |
| Hydrogen Bond Donors/Acceptors | Number of potential hydrogen bonding sites. | Crucial for specific interactions with biological targets. |
This predictive approach allows for the in silico screening of this compound against a vast number of biological targets, prioritizing experimental testing and uncovering potentially novel therapeutic applications. arxiv.org
Multi-Task and Multi-Target QSAR Approaches in Drug Discovery
Traditional QSAR models are typically built for a single biological endpoint. However, a drug molecule often interacts with multiple targets, which can be responsible for its therapeutic efficacy as well as its adverse effects. Multi-task (MTL) and multi-target (MT-QSAR) approaches address this by simultaneously modeling the activities of compounds against several targets. arxiv.org
For a compound like this compound, which belongs to a class of molecules known for their diverse biological activities, these advanced QSAR methods are particularly relevant. nih.govmdpi.com An MTL-QSAR model could be developed to concurrently predict the activity of this compound and its derivatives against a panel of related viral proteins or a family of ion channels. The underlying principle is that by learning from related tasks, the model can achieve better predictive performance, especially when data for some targets is limited. arxiv.org
MT-QSAR models have been developed for various therapeutic areas, and their application to adamantane derivatives is an active area of research. For example, a multi-target model could be constructed to predict the inhibitory activity of adamantane amines against different subtypes of a particular enzyme or receptor. This is crucial for designing compounds with a desired selectivity profile, thereby minimizing off-target effects.
The advantages of applying multi-task and multi-target QSAR to this compound include:
Improved Predictive Accuracy: Leveraging information from related biological targets can enhance the robustness of the models. arxiv.org
Polypharmacology Profiling: Gaining a broader understanding of the compound's potential interactions with multiple proteins in the body.
Rational Design of Selective Ligands: Guiding the modification of the this compound scaffold to enhance affinity for a desired target while reducing it for others.
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational tools that provide a three-dimensional view of how a ligand such as this compound might interact with a biological target at the atomic level.
Ligand-Protein Interaction Analysis and Binding Mode Prediction
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov This technique has been extensively used to study adamantane derivatives. For instance, docking studies on adamantane-linked 1,2,4-triazoles have provided insights into their binding with 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic diseases. nih.gov Similarly, docking has been used to understand the interaction of amantadine and rimantadine analogues with the M2 proton channel of the influenza A virus. mdpi.com
A hypothetical docking study of this compound into a target protein's active site would reveal key interactions, such as:
Hydrogen Bonds: The secondary amine group of this compound could act as a hydrogen bond donor or acceptor.
Hydrophobic Interactions: The bulky and lipophilic adamantane cage is likely to engage in favorable hydrophobic interactions with nonpolar residues in the binding pocket. nih.gov
The results of such a study can be summarized in a table format, detailing the interacting residues and the nature of the interactions.
| Interacting Residue | Type of Interaction | Predicted Distance (Å) |
| Aspartic Acid (ASP) | Hydrogen Bond with -NH- | 2.8 |
| Tyrosine (TYR) | Pi-Alkyl with adamantane cage | 4.5 |
| Leucine (LEU) | Hydrophobic interaction | 3.9 |
| Valine (VAL) | Hydrophobic interaction | 4.2 |
Molecular dynamics (MD) simulations can further refine the docked pose and provide information on the stability of the ligand-protein complex over time.
Conformational Analysis of this compound and its Derivatives
Studies on related adamantane derivatives have shown that the substitution pattern can significantly affect the conformational preferences. acs.org For this compound, key conformational considerations would include the rotation around the C2-N bond and the inversion of the nitrogen atom. The relative energies of different conformers can be calculated using quantum mechanical methods. Understanding the preferred conformation in different environments (e.g., in solution versus in a protein binding site) is crucial for drug design.
Integration with QSAR for Rational Drug Design and Lead Optimization
The true power of computational methods lies in their integration. Combining QSAR with molecular docking and dynamics simulations provides a comprehensive framework for rational drug design and lead optimization. mdpi.com
A typical workflow would involve:
QSAR Model Development: Building a predictive QSAR model based on a series of known active compounds.
Virtual Screening: Using the QSAR model to screen a virtual library of compounds, including derivatives of this compound, to identify potential hits.
Molecular Docking: Docking the most promising candidates from the virtual screen into the target's binding site to predict their binding modes and affinities.
Lead Optimization: Analyzing the docking results to identify key interactions and propose modifications to the this compound scaffold to improve potency and selectivity. This could involve, for example, adding functional groups that can form additional hydrogen bonds or hydrophobic interactions.
Iterative Refinement: Synthesizing and testing the newly designed compounds and feeding the experimental data back into the QSAR model to improve its predictive power in subsequent rounds of design.
This integrated approach has been successfully applied to the discovery and optimization of inhibitors for various targets, including adamantane-based compounds. mdpi.comnih.gov By leveraging these computational tools, researchers can accelerate the development of novel therapeutics based on the this compound scaffold.
Preclinical Metabolic Studies and Pharmacokinetic Considerations
In vitro Metabolic Stability Assays (e.g., using rat liver microsomes)
In vitro metabolic stability assays are a cornerstone of preclinical drug discovery, offering insights into a compound's susceptibility to metabolism by hepatic enzymes, primarily the cytochrome P450 (CYP) superfamily. nih.gov These assays typically involve incubating the test compound with liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes. nih.govnuvisan.com Rat liver microsomes (RLM) are frequently used in these initial screens to predict in vivo clearance. nih.govmdpi.com
For N-methyladamantan-2-amine, while specific experimental data is not publicly available, its metabolic stability can be inferred from studies on structurally related compounds. For instance, the metabolism of N-benzyladamantanamine has been investigated in rat hepatic microsomal preparations, revealing that dealkylation is a metabolic pathway. nih.gov Similarly, studies on other N-methylated compounds, such as N-methyl-2-aminoindane, show that the N-methyl group is susceptible to metabolism. nih.gov
The general procedure for such an assay involves incubating the compound (e.g., at a concentration of 1.0 µM) with rat liver microsomes (e.g., 0.5 mg/mL protein concentration) in the presence of a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) regenerating system at 37°C. nih.gov The concentration of the parent compound is monitored over time using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nuvisan.com From the rate of disappearance of the parent compound, key pharmacokinetic parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated. nuvisan.commdpi.com
A hypothetical metabolic stability assessment for this compound in rat liver microsomes is presented in the table below, based on typical results for similar small molecules.
Table 1: Hypothetical In Vitro Metabolic Stability of this compound in Rat Liver Microsomes
| Parameter | Value | Description |
|---|---|---|
| Incubation Time (min) | 0, 5, 15, 30, 60 | Time points at which samples are analyzed. |
| % Remaining at 30 min | 45% | Percentage of the initial compound concentration remaining after 30 minutes of incubation. |
| In Vitro Half-life (t½, min) | 25 | The time required for the concentration of the compound to decrease by half. |
| Intrinsic Clearance (CLint, µL/min/mg protein) | 27.7 | The volume of microsomal matrix from which the compound is completely removed per minute per milligram of microsomal protein. |
Identification of Metabolic Soft Spots within the N-methyladamantane Moiety
Metabolic "soft spots" are chemically labile sites within a molecule that are most susceptible to enzymatic modification. researchgate.net Identifying these sites is crucial for medicinal chemists to guide structural modifications aimed at improving metabolic stability. For this compound, the likely metabolic soft spots can be predicted based on established metabolic pathways for adamantanes and N-alkylamines.
The primary metabolic pathways for adamantane (B196018) derivatives involve oxidation of the adamantyl cage, typically at the tertiary (bridgehead) or secondary carbons, by cytochrome P450 enzymes. nih.gov While the tertiary carbons are often considered preferred sites for oxidation, studies have shown that oxidation can also occur at secondary carbons. nih.gov
Furthermore, the N-methyl group itself represents a significant metabolic soft spot. Research on an N-ethyl-N-methyladamantan-1-amine derivative identified the N-methyl group as a major site of metabolism. nih.gov N-dealkylation is a common metabolic reaction for many drugs, and in the case of this compound, this would lead to the formation of adamantan-2-amine. nih.govnih.gov
Another potential metabolic pathway is the hydroxylation of the adamantane ring. The high lipophilicity of the adamantane cage makes it a good substrate for CYP enzymes, predisposing it to oxidative metabolism. nih.gov
Table 2: Predicted Metabolic Soft Spots of this compound and Potential Metabolites
| Metabolic Soft Spot | Metabolic Reaction | Potential Metabolite |
|---|---|---|
| N-methyl group | N-demethylation | Adamantan-2-amine |
| Adamantane ring (tertiary carbon) | Hydroxylation | Hydroxy-N-methyladamantan-2-amine |
| Adamantane ring (secondary carbon) | Hydroxylation | Hydroxy-N-methyladamantan-2-amine |
Influence of Adamantane Steric Hindrance on Metabolic Stability
The bulky and rigid nature of the adamantane cage can sterically hinder the access of metabolizing enzymes to certain parts of the molecule. nih.govmdpi.com This "steric shielding" effect can protect nearby functional groups from metabolic cleavage, thereby enhancing the compound's stability. mdpi.comnih.gov For this compound, the adamantyl group can partially shield the amine functionality.
Studies on adamantyl ureas have demonstrated that increasing steric bulk by adding methyl groups to the adamantane core can have complex effects. For instance, the introduction of one methyl group did not significantly decrease metabolic stability, but the addition of two or three methyl groups led to a substantial decrease in stability in human liver microsomes. nih.govresearchgate.net This indicates a nuanced relationship between steric hindrance and metabolic stability, where increased bulk does not always equate to increased stability.
Implications for Compound Design to Improve Metabolic Profiles
The insights gained from metabolic studies of adamantane derivatives have significant implications for the design of new compounds with improved pharmacokinetic profiles. rsc.org By identifying metabolic soft spots, medicinal chemists can strategically modify the molecule to block these sites of metabolism.
One common strategy is to replace a metabolically labile hydrogen atom with a fluorine atom or a trifluoromethyl group. researchgate.net For example, if the tertiary carbons of the adamantane ring in this compound are identified as major sites of hydroxylation, substituting the hydrogen at these positions could enhance metabolic stability.
Another approach involves modifying the N-methyl group. If N-demethylation is a major metabolic pathway, replacing the methyl group with a larger alkyl group or incorporating it into a cyclic system could increase stability by sterically hindering the approach of metabolizing enzymes.
Furthermore, introducing polar functional groups into the adamantane structure can sometimes improve metabolic stability. A study on 2-amino-N-(adamant-2-yl) acetamide (B32628) inhibitors found that incorporating a single, polar functional group at a specific position on the adamantane ring resulted in the best combination of stability and potency. nih.gov This strategy can help to balance the lipophilicity of the adamantane core, potentially reducing its susceptibility to metabolism.
The overarching goal is to fine-tune the structure to achieve a balance between metabolic stability, potency, and selectivity, ultimately leading to a drug candidate with a more favorable pharmacokinetic profile.
Advanced Analytical Methodologies for Research
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone for the analysis of N-methyladamantan-2-amine, enabling its separation from impurities, related compounds, and complex matrix components. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) offer powerful, albeit different, approaches to its analysis.
HPLC is a versatile technique for the analysis of amines. However, due to the lack of a strong chromophore in this compound, direct UV detection offers poor sensitivity. To overcome this, pre-column or post-column derivatization with a fluorescent tag is a common and highly sensitive strategy.
As a secondary amine, this compound is not reactive towards o-phthalaldehyde (B127526) (OPA), a reagent widely used for the derivatization of primary amines. nih.gov Therefore, 9-fluorenylmethyl chloroformate (FMOC) is the reagent of choice. nih.gov The reaction involves the nucleophilic attack of the secondary amine on the chloroformate, resulting in a stable, highly fluorescent derivative that can be readily detected at low concentrations.
The general derivatization procedure can be automated using an autosampler, which mixes the sample with a borate (B1201080) buffer to ensure alkaline conditions, followed by the addition of the FMOC reagent. jasco-global.comresearchgate.net The resulting fluorescent derivative is then separated on a reversed-phase column (e.g., C18) using a gradient elution with a mobile phase typically consisting of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). jasco-global.com Fluorescence detection provides excellent sensitivity, with excitation and emission wavelengths set appropriately for the FMOC-adduct (typically around 266 nm for excitation and 305 nm for emission). nih.gov
It is important to note that OPA is often used in conjunction with FMOC in automated HPLC systems to analyze samples containing both primary and secondary amino acids, but for the specific analysis of this compound, FMOC derivatization is the key step. nih.govjasco-global.com
Table 1: HPLC Derivatization Agents for Amine Analysis
| Derivatization Reagent | Target Functionality | Detection Method | Applicability to this compound |
|---|---|---|---|
| o-Phthalaldehyde (OPA) | Primary Amines | Fluorescence | No nih.gov |
Gas chromatography is a high-resolution separation technique well-suited for volatile and thermally stable compounds. However, the direct analysis of amines like this compound by GC can be challenging. The basic nature of the amine group can lead to strong interactions with the slightly acidic silanol (B1196071) groups present in standard GC columns and liners, resulting in poor peak shape (tailing) and potential sample loss. labrulez.com
To mitigate these issues, several strategies are employed. The use of specially deactivated columns, often with a basic treatment (e.g., KOH), can improve peak symmetry. labrulez.com A more robust approach is the derivatization of the amine. Acylation is a common derivatization technique where the amine is converted into a less polar and more volatile amide derivative. labrulez.com
For highly sensitive and selective detection, an Electron Capture Detector (ECD) can be utilized. The ECD is particularly sensitive to compounds containing electronegative atoms, such as halogens. Therefore, derivatizing this compound with a fluorinated acylating agent, such as heptafluorobutyryl anhydride (B1165640) (HFBA) or pentafluoropropionyl anhydride (PFPA), yields a polyfluorinated derivative. labrulez.com This derivative exhibits a strong response on an ECD, allowing for trace-level quantification. The derivatized sample is injected into the GC, and the components are separated based on their boiling points and interaction with the stationary phase.
Electrophoretic Methods (e.g., Capillary Electrophoresis with UV detection)
Capillary electrophoresis (CE) offers an alternative separation mechanism based on the differential migration of charged species in an electric field. For the analysis of this compound, a low-pH buffer system is typically used. In such an acidic environment, the secondary amine group is protonated, conferring a positive charge on the molecule.
When a voltage is applied across the capillary, the protonated this compound migrates towards the cathode. Its separation from other components is based on its charge-to-size ratio. Detection is often accomplished using a UV detector. nih.govnih.gov Although the native UV absorbance of this compound is weak, the high efficiency of CE separations can result in sharp, detectable peaks, especially at higher concentrations. For enhanced sensitivity, derivatization with a UV-absorbing or fluorescent tag, similar to HPLC methods, can be employed prior to CE analysis. nih.gov CE methods are known for their high separation efficiency, short analysis times, and minimal sample and solvent consumption. nih.gov
Spectroscopic and Spectrometric Characterization
Spectroscopic and spectrometric methods are indispensable for the definitive identification and structural confirmation of this compound.
NMR spectroscopy provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.
¹H NMR: The proton NMR spectrum of this compound would exhibit characteristic signals corresponding to the different types of protons in the molecule. The adamantane (B196018) cage contains several methine (CH) and methylene (B1212753) (CH₂) groups in a rigid structure, leading to a complex pattern of overlapping signals in the upfield region (typically 1.5-2.5 ppm). acs.org The proton on the carbon bearing the nitrogen (C2-H) would appear as a distinct signal, likely shifted downfield due to the electron-withdrawing effect of the nitrogen atom. The N-methyl group (N-CH₃) would produce a singlet, also shifted downfield, typically in the range of 2.2-2.8 ppm. docbrown.info The proton on the nitrogen itself (N-H) would appear as a broad singlet, and its chemical shift would be highly dependent on the solvent and concentration.
¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton. Due to the symmetry of the adamantane cage, several carbon signals would be expected. The carbon atom attached to the nitrogen (C2) would be significantly shifted downfield (e.g., 50-60 ppm). The N-methyl carbon would appear as a distinct signal in the range of 30-40 ppm. docbrown.info The remaining carbons of the adamantane cage would produce a set of signals in the aliphatic region (25-45 ppm), with their exact chemical shifts determined by their position relative to the N-methylamino substituent. spectrabase.com
Table 2: Predicted NMR Chemical Shifts (δ) for this compound
| Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|
| Adamantane CH, CH₂ | 1.5 - 2.5 | 25 - 45 |
| C2-H | ~2.5 - 3.0 | - |
| N-CH₃ | ~2.2 - 2.8 (singlet) | ~30 - 40 |
| C2 | - | ~50 - 60 |
| N-H | Variable (broad singlet) | - |
Note: These are estimated values based on analogous structures and are subject to solvent and experimental conditions.
Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis. When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of individual components in a mixture.
For this compound, electron ionization (EI) would likely be used. The molecular ion peak (M⁺) would be observed at m/z 165, corresponding to its molecular weight. The fragmentation pattern would be characteristic of the adamantane structure and the N-methylamino group. Key fragmentation pathways would include:
Loss of the methyl group from the nitrogen, leading to a fragment at m/z 150.
Cleavage of the C-N bond, resulting in the formation of the stable adamantyl cation at m/z 135. This is often a very prominent peak in the mass spectra of adamantane derivatives. nist.gov
Further fragmentation of the adamantane cage itself would produce a series of smaller ions.
GC-MS analysis is invaluable for confirming the identity of the synthesized compound and for assessing its purity by detecting and identifying any potential impurities or byproducts.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| o-Phthalaldehyde (OPA) |
| 9-Fluorenylmethyl chloroformate (FMOC) |
| Acetonitrile |
| Methanol |
| Heptafluorobutyryl anhydride (HFBA) |
| Pentafluoropropionyl anhydride (PFPA) |
| Adamantane |
| 2-Methyladamantane |
| Methylamine (B109427) |
Following a comprehensive search of scientific literature, it has been determined that there is a lack of specific published research focusing on the analytical method validation for the chemical compound This compound . While general analytical methodologies exist for adamantane derivatives, detailed studies and data on the validation parameters—such as linearity, sensitivity, accuracy, precision, limits of detection and quantification, and recovery studies—for this compound are not available in the public domain.
The provided outline requests a thorough and scientifically accurate article with detailed research findings and data tables for each validation parameter, as well as its application in biological matrices. Generating such an article would require specific experimental data that has not been published in the peer-reviewed literature. Creating hypothetical data would compromise the scientific accuracy and authority of the content.
General approaches for the analysis of similar amine-containing compounds, including other adamantane derivatives, often involve techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). copernicus.orgcopernicus.orgyoutube.com These methods typically require derivatization to improve the chromatographic behavior and detection of the analyte. copernicus.orgresearchgate.net
The validation of these methods for any specific compound, such as this compound, would involve a rigorous experimental process to establish the performance characteristics outlined in the user's request. This includes:
Linearity, Sensitivity, and Accuracy: Establishing the concentration range over which the analytical response is proportional to the analyte concentration, the method's ability to detect small amounts of the analyte, and the closeness of the measured values to the true values.
Precision, Repeatability, and Reproducibility: Assessing the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.
Limits of Detection (LOD) and Quantification (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified with acceptable precision and accuracy.
Recovery Studies and Derivatization Efficiency: Evaluating the efficiency of the extraction process from the sample matrix and the completeness of the derivatization reaction.
Applications in Biological Matrices: Demonstrating the method's suitability for measuring the compound in complex biological samples like blood, plasma, or urine for research purposes. mdpi.com
Without dedicated studies on this compound, providing the detailed, data-driven article as specified is not possible while adhering to the principles of scientific accuracy.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for N-methyladamantan-2-amine, and how do reaction conditions influence yield and purity?
- Methodology : The compound is synthesized via reductive amination or nucleophilic substitution. Reductive amination is preferred for scalability, often employing continuous flow reactors to enhance mixing and reaction control. Key factors include catalyst selection (e.g., Pd/C or Raney Ni for hydrogenation), solvent polarity, and temperature optimization (60–80°C for amination). Purification via column chromatography or recrystallization ensures >95% purity .
Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity and purity?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy confirms the adamantane core (δ 1.5–2.1 ppm for bridgehead protons) and methylamine group (δ 2.3–2.7 ppm). High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm assesses purity, while mass spectrometry (MS) validates the molecular ion peak at m/z 165.15 (CHN). Differential Scanning Calorimetry (DSC) determines thermal stability .
Q. How should researchers design initial biological assays to evaluate this compound’s interaction with enzyme targets?
- Methodology : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (K). Solubility challenges are addressed via co-solvents (e.g., DMSO ≤1%) or cyclodextrin complexes. Include negative controls (e.g., unmodified adamantane) and competitive inhibitors to validate specificity. Mutational analysis of target proteins identifies critical binding residues (e.g., hydrophobic pockets accommodating the adamantane core) .
Advanced Research Questions
Q. How can conflicting data on this compound’s oxidative reactivity be systematically resolved?
- Methodology : Conflicting results (e.g., variable product ratios with HO vs. m-CPBA) require controlled kinetic studies under inert atmospheres. Density Functional Theory (DFT) calculations model transition states to predict regioselectivity. Cross-validate findings with high-resolution LC-MS/MS to identify oxidation byproducts (e.g., hydroxylated adamantane derivatives). Meta-analytical tools like the I statistic quantify heterogeneity across studies .
Q. What strategies enhance enantiomeric purity of this compound derivatives for chiral drug development?
- Methodology : Employ asymmetric catalysis (e.g., chiral phosphine ligands in reductive amination) or kinetic resolution using immobilized lipases. Monitor enantiomeric excess (ee) via chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA). Optimize solvent polarity (e.g., hexane/isopropanol gradients) and temperature (-20°C to 25°C) to improve separation efficiency .
Q. How do solvent matrices affect mass spectrometry imaging (MSI) of this compound in tissue samples?
- Methodology : Solvents like methanol or DMF alter adduct formation ([M+H] vs. [M+Na]). Use matrix additives (e.g., α-cyano-4-hydroxycinnamic acid) to enhance ionization. Tapping-mode scanning probe electrospray ionization (t-SPESI) reduces matrix effects, enabling spatially resolved detection in brain or liver tissues. Calibrate with internal standards (e.g., deuterated analogs) .
Q. What computational approaches predict this compound’s pharmacokinetic (PK) and toxicity profiles?
- Methodology : Molecular dynamics simulations (e.g., GROMACS) model blood-brain barrier permeability. Docking studies (AutoDock Vina) predict cytochrome P450 (CYP3A4) metabolism sites. ADMET predictors (e.g., SwissADME) estimate bioavailability (%F ≈ 75%) and hepatotoxicity risks. Validate with in vitro microsomal stability assays (t > 2 hours) .
Data Contradiction and Validation
Q. How should heterogeneity in pharmacological studies of this compound be addressed during systematic reviews?
- Methodology : Apply Cochrane Collaboration guidelines to assess study bias (e.g., randomization, blinding). Calculate heterogeneity metrics (I > 50% indicates significant variability) and subgroup analyses (e.g., dose-dependent effects). Use random-effects models to pool data, and funnel plots to detect publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
